Pyrazole Methyl Substitution Pattern: 3-Methyl Regioisomer vs. 4-Methyl and 5-Methyl Positional Isomers
The target compound carries the methyl substituent at the 3-position of the pyrazole ring. The closest catalog-available analog, 2-methyl-4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)pentanoic acid (CAS 1343234-09-2), differs solely by the pyrazole methyl position (4-methyl vs. 3-methyl) . In the broader CB1 antagonist patent landscape, the 3-methylpyrazole regioisomer is consistently associated with a distinct receptor binding mode; the 4-methyl and 5-methyl positional isomers are not direct functional replacements, as the pyrazole N1 and C3/C5 positions form key hydrogen-bonding and π-stacking interactions with the CB1 receptor binding pocket [1][2].
| Evidence Dimension | Pyrazole methyl group position (regiochemistry) |
|---|---|
| Target Compound Data | 3-methyl-1H-pyrazol-1-yl substituent (methyl at pyrazole C3 position, adjacent to N2) |
| Comparator Or Baseline | 4-methyl-1H-pyrazol-1-yl (CAS 1343234-09-2); 5-methyl-1H-pyrazol-1-yl (CAS 1340268-31-6); also unsubstituted pyrazole analog (CAS 1344361-35-8) |
| Quantified Difference | Qualitative: distinct regioisomer; no head-to-head binding or functional data published for this exact series. Class-level SAR indicates 3-methyl substitution is non-interchangeable with 4- or 5-methyl for CB1 target engagement [2]. |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES (CNC(C)(CC(C)n1ccc(C)n1)C(=O)O vs. CNC(C)(CC(C)n1cc(C)cn1)C(=O)O for 4-methyl isomer) |
Why This Matters
Procurement of the incorrect pyrazole regioisomer will alter the vector of the methyl group relative to the pyrazole N1 atom, potentially abolishing target binding interactions essential for SAR continuity.
- [1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093–116. PMID: 26161824. View Source
- [2] IDRB/TTD Drug Information. Pyrazole derivative 5 (CB1 Antagonist). Drug ID: D0H1IX. Target: Cannabinoid receptor 1 (CB1). Indication: Obesity. View Source
